Beta-Caryophyllene alcohol is a naturally occurring sesquiterpene alcohol, derived from the essential oils of various plants, particularly those in the family of Asteraceae. Its chemical structure is characterized by a bicyclic framework, specifically a tricyclo[6.3.1.0^2,5]dodecan-1-ol structure, which contributes to its unique properties and biological activities. The compound has garnered attention for its potential therapeutic applications due to its anti-inflammatory and analgesic effects, as well as its role as a cannabinoid receptor agonist.
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Beta-Caryophyllene alcohol exhibits significant biological activity, particularly through its interaction with cannabinoid receptors. It is recognized for its ability to activate cannabinoid receptor type 2 (CB2), which is predominantly expressed in immune cells. This activation has been linked to various health benefits, including:
The synthesis of beta-caryophyllene alcohol primarily involves:
Beta-Caryophyllene alcohol has several applications across different fields:
Studies have highlighted the interactions of beta-caryophyllene alcohol with cannabinoid receptors, particularly CB2 receptors. These interactions have been shown to mediate several physiological effects, including:
The pharmacological potential of beta-caryophyllene alcohol suggests that it could serve as a novel therapeutic agent for managing pain and addiction-related disorders .
Beta-Caryophyllene alcohol shares structural similarities with several other compounds within the sesquiterpene family. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Beta-Caryophyllene | Sesquiterpene | Cannabinoid receptor agonist; anti-inflammatory |
| Caryophyllene oxide | Sesquiterpene oxide | Potent anti-inflammatory; modulates ethanol effects |
| Alpha-Caryophyllene | Sesquiterpene | Similar structure but different receptor interactions |
| Caryolan-1-ol | Sesquiterpene alcohol | Exhibits similar biological activities |
Beta-Caryophyllene alcohol is unique due to its specific activation of CB2 receptors without psychoactive effects, distinguishing it from other cannabinoids. Its dual role as both a flavoring agent and a potential therapeutic compound further enhances its significance in both food science and pharmacology.
Beta-Caryophyllene alcohol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O, characterized by a complex tricyclic structure [1] [2]. This compound has a molecular weight of 222.37 g/mol and is identified by the CAS registry number 472-97-9 [3] [4]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol, which describes its structural arrangement [5] [6].
The molecular structure of beta-Caryophyllene alcohol features a distinctive tricyclic framework consisting of two six-membered rings and one four-membered ring, creating a unique three-dimensional conformation [7] [8]. This tricyclic skeleton, specifically the tricyclo[6.3.1.0²,⁵]dodecane framework, provides structural rigidity and influences the compound's physical and chemical properties [9] [10].
The primary functional group in beta-Caryophyllene alcohol is a tertiary alcohol group, where a hydroxyl (-OH) group is attached to a tertiary carbon atom (R₃C-OH) [11] . This tertiary alcohol functionality contributes significantly to the compound's hydrogen bonding capabilities and influences its solubility characteristics [13] [14]. Additionally, the molecule contains three methyl groups positioned at carbon positions 4,4,8, which contribute to its hydrophobicity and affect its interactions with biological systems [15] [16].
Table 1: Physical and Chemical Properties of beta-Caryophyllene alcohol [17] [18] [19]
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| CAS Number | 472-97-9 |
| IUPAC Name | 4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol |
| Melting Point | 93-96 °C |
| Boiling Point | 287-297 °C at 760 mmHg |
| Physical Appearance | White crystalline solid |
| Solubility | Practically insoluble in water, soluble in ethanol |
| LogP (o/w) | 4.81 |
| Vapor Pressure | 0.001950 mm/Hg at 25 °C |
| Flash Point | 254 °F (123.6 °C) |
The functional groups present in beta-Caryophyllene alcohol play crucial roles in determining its chemical reactivity and physical properties [20] [21]. The tertiary alcohol group can participate in hydrogen bonding, which affects its solubility in polar solvents, while the overall hydrophobic nature of the molecule, contributed by the carbon skeleton and methyl groups, makes it practically insoluble in water but soluble in organic solvents like ethanol [22] [23].
Table 2: Functional Groups in beta-Caryophyllene alcohol [24] [25]
| Functional Group | Description | Significance |
|---|---|---|
| Tertiary Alcohol | Hydroxyl (-OH) group attached to a tertiary carbon atom (R₃C-OH) | Contributes to hydrogen bonding capability and solubility properties |
| Cyclic Structure | Contains three rings: two six-membered rings and one four-membered ring | Provides structural rigidity and specific three-dimensional conformation |
| Methyl Groups | Three methyl groups (CH₃) at positions 4,4,8 | Contributes to hydrophobicity and affects interactions with biological systems |
| Tricyclic Framework | Tricyclo[6.3.1.0²,⁵]dodecane skeleton with specific stereochemistry | Unique spatial arrangement affects physical properties and reactivity |
Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided detailed insights into the structural arrangement of beta-Caryophyllene alcohol, confirming the positions of the functional groups and the overall molecular framework [26] [27]. Mass spectrometry data further supports the molecular formula and structural assignments, with characteristic fragmentation patterns that align with the proposed structure [28] [29].
Beta-Caryophyllene alcohol exhibits complex stereochemistry due to the presence of four stereogenic centers within its molecular structure [30] [31]. These four stereocenters theoretically allow for 2⁴ = 16 possible stereoisomers, although not all of these isomers occur naturally or have been synthesized [32]. The naturally occurring form of beta-Caryophyllene alcohol predominantly exists in the (1R,2S,5R,8S) configuration, which is often denoted in the literature using the notation [1R-(1α,2α,5β,8β)].
The stereochemical configuration of beta-Caryophyllene alcohol significantly influences its three-dimensional structure and, consequently, its physical properties and potential biological activities [33] [34]. The specific arrangement of atoms in space creates a unique molecular shape that determines how the molecule interacts with other compounds and biological receptors [35] [36].
Table 3: Stereochemistry of beta-Caryophyllene alcohol [37] [38]
| Aspect | Description |
|---|---|
| Number of Stereocenters | 4 stereocenters |
| Stereochemical Configuration | (1R,2S,5R,8S) configuration |
| Stereochemical Notation | [1R-(1α,2α,5β,8β)]-4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol |
| Enantiomeric Forms | Multiple enantiomers possible with 4 stereocenters (2⁴ = 16 possible stereoisomers) |
| Stereochemical Significance | Stereochemistry affects biological activity and physical properties |
The absolute stereochemistry of beta-Caryophyllene alcohol has been determined through various analytical techniques, including X-ray crystallography and advanced NMR methods [39] [40]. These studies have confirmed the spatial arrangement of atoms and the specific configuration at each stereogenic center [41] [42]. The stereochemical complexity of beta-Caryophyllene alcohol contributes to its unique properties and distinguishes it from other structurally related compounds [43] [44].
Enantiomeric forms of beta-Caryophyllene alcohol differ in their optical activity, with the naturally occurring form showing specific optical rotation values. The presence of multiple stereogenic centers also allows for the existence of diastereomers, which are stereoisomers that are not mirror images of each other. These different stereoisomeric forms can exhibit varying physical properties, such as melting points, solubility, and spectroscopic characteristics.
Research has shown that the stereochemistry of beta-Caryophyllene alcohol plays a crucial role in determining its interactions with biological systems. The specific three-dimensional arrangement of atoms can affect how the molecule binds to receptors or enzymes, potentially leading to different biological responses depending on the stereoisomer involved.
Beta-Caryophyllene alcohol belongs to a family of structurally related compounds derived from the parent hydrocarbon beta-Caryophyllene. These derivatives share the basic carbon skeleton but differ in their functional groups and oxidation states. Among these derivatives, beta-Caryophyllene oxide is particularly notable and well-studied.
Beta-Caryophyllene oxide (C₁₅H₂₄O) differs from beta-Caryophyllene alcohol primarily in the nature of the oxygen-containing functional group. While beta-Caryophyllene alcohol contains a tertiary alcohol group, beta-Caryophyllene oxide features an epoxide (oxirane) ring. This structural difference significantly affects the physical properties and reactivity of these compounds.
Table 4: Comparison of beta-Caryophyllene alcohol and beta-Caryophyllene oxide Properties
| Property | beta-Caryophyllene alcohol | beta-Caryophyllene oxide |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₄O |
| Molecular Weight | 222.37 g/mol | 220.35 g/mol |
| CAS Number | 472-97-9 | 1139-30-6 |
| IUPAC Name | 4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol | (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane |
| Melting Point | 93-96 °C | 61-63 °C |
| Physical Appearance | White crystalline solid | Colorless to pale yellow liquid or crystalline solid |
| Key Functional Group | Tertiary alcohol | Epoxide ring |
Another important derivative is beta-Caryophyllene alcohol formate (C₁₆H₂₆O₂), which is the formate ester of beta-Caryophyllene alcohol. This compound retains the basic tricyclic structure but has the hydroxyl group converted to a formate ester. The structural modifications in these derivatives lead to differences in their physical properties, chemical reactivity, and potential biological activities.
Table 5: Structural Derivatives of beta-Caryophyllene
| Derivative | Molecular Formula | Structural Difference |
|---|---|---|
| beta-Caryophyllene alcohol | C₁₅H₂₆O | Base structure with tertiary alcohol group |
| beta-Caryophyllene oxide | C₁₅H₂₄O | Contains epoxide (oxirane) ring instead of hydroxyl group |
| beta-Caryophyllene alcohol formate | C₁₆H₂₆O₂ | Formate ester derivative of beta-Caryophyllene alcohol |
| beta-Caryophyllene | C₁₅H₂₄ | Parent hydrocarbon without oxygen-containing functional groups |
The structural relationship between beta-Caryophyllene alcohol and its derivatives has been extensively studied through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy have been particularly valuable in elucidating the structural differences and similarities among these compounds.
Research has shown that the conversion between beta-Caryophyllene and its derivatives can occur through various chemical reactions. For example, beta-Caryophyllene can undergo hydration to form beta-Caryophyllene alcohol, or epoxidation to form beta-Caryophyllene oxide. These transformations can be achieved through both chemical synthesis and enzymatic processes.
Flammable